Entamizole - 68437-32-1

Entamizole

Catalog Number: EVT-1547167
CAS Number: 68437-32-1
Molecular Formula: C15H18Cl2N4O5
Molecular Weight: 405.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Entamizole is classified as an amoebicide and falls under the broader category of antiparasitic agents. The primary mechanism of action involves disrupting the DNA synthesis of the protozoan parasites, leading to their death. Metronidazole has been widely recognized for its effectiveness against anaerobic bacteria and protozoa since its introduction in the 1950s, while Diloxanide furoate specifically targets the luminal stages of Entamoeba histolytica.

Synthesis Analysis

Methods and Technical Details

The synthesis of Entamizole involves combining Metronidazole and Diloxanide furoate. Metronidazole is synthesized through a multi-step process starting from 2-methyl-5-nitroimidazole, which undergoes various chemical reactions including nitration and reduction to form the final product. Diloxanide furoate is synthesized from furoic acid derivatives through esterification processes.

  1. Metronidazole Synthesis:
    • Starting Material: 2-methyl-5-nitroimidazole.
    • Key Reactions: Nitration, reduction, and hydrolysis.
    • Final Product: Metronidazole.
  2. Diloxanide Furoate Synthesis:
    • Starting Material: Furoic acid.
    • Key Reactions: Esterification with alcohol derivatives.
    • Final Product: Diloxanide furoate.

These synthetic pathways ensure high purity and bioavailability of the active ingredients in Entamizole.

Molecular Structure Analysis

Structure and Data

The molecular formula for Entamizole is typically represented as a combination of its components:

  • Metronidazole: C6_6H9_9N3_3O3_3 (Molecular Weight: 171.16 g/mol)
  • Diloxanide Furoate: C9_9H10_10N2_2O4_4 (Molecular Weight: 198.19 g/mol)

The structural representation can be illustrated as follows:

  • Metronidazole Structure:
    C6H9N3O3\text{C}_6\text{H}_9\text{N}_3\text{O}_3
  • Diloxanide Furoate Structure:
    C9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4

Both compounds exhibit distinct functional groups that contribute to their pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Entamizole's efficacy can be attributed to several chemical reactions that occur within the human body:

  1. Reduction Reaction: Metronidazole undergoes reduction in anaerobic conditions, producing reactive intermediates that damage DNA in protozoa.
  2. Ester Hydrolysis: Diloxanide furoate is hydrolyzed in vivo to release active Diloxanide, which acts on intestinal amoebae.

These reactions highlight the importance of metabolic processes in enhancing the therapeutic effects of Entamizole.

Mechanism of Action

Process and Data

The mechanism of action for Entamizole involves:

  • DNA Disruption: The reactive metabolites produced from Metronidazole interact with DNA, leading to strand breakage and cell death in Entamoeba histolytica.
  • Luminal Action: Diloxanide furoate specifically targets the luminal forms of the parasite, preventing their replication and promoting clearance from the gastrointestinal tract.

This dual action ensures comprehensive treatment of amoebic infections, addressing both systemic and localized infections effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Varies slightly based on formulation but generally around 160°C for Metronidazole.

Chemical Properties

These properties are crucial for ensuring proper formulation and storage conditions for clinical use.

Applications

Scientific Uses

Entamizole is primarily used in clinical settings for:

  • Treatment of Amoebiasis: Effective against intestinal infections caused by Entamoeba histolytica.
  • Management of Dysentery: Provides relief from symptoms associated with amoebic dysentery.
  • Research Applications: Studied for its mechanisms of action against other protozoal infections, contributing to the development of new therapeutic strategies.
Introduction to Entamizole in Antimicrobial Therapeutics

Historical Development of Nitroimidazole-Based Therapies

The development of nitroimidazole antibiotics represents a landmark achievement in antimicrobial chemotherapy. The journey began in the 1950s with the discovery of azomycin (2-nitroimidazole), a natural antibiotic isolated from Streptomyces cultures, which demonstrated potent activity against Trichomonas vaginalis [1] [5]. This discovery prompted Rhône-Poulenc researchers to synthesize numerous derivatives, leading to the creation of metronidazole in 1959 – the first clinically successful nitroimidazole that revolutionized treatment for anaerobic and protozoal infections [5].

The subsequent decades witnessed strategic molecular modifications to optimize the nitroimidazole scaffold. Ornidazole, the active component of Entamizole, emerged as a second-generation nitroimidazole characterized by its prolonged half-life and enhanced tissue penetration compared to metronidazole [2] [6]. This innovation was critical for improving therapeutic outcomes in systemic protozoal infections, particularly invasive amoebiasis. The evolution continued with third-generation agents like fexinidazole (approved for sleeping sickness) and the anti-tubercular nitroimidazoles delamanid and pretomanid, showcasing the scaffold's remarkable versatility against diverse pathogens [1] [5].

Table 1: Evolution of Key Nitroimidazole Therapeutics

GenerationCompoundKey Development PeriodPrimary Therapeutic Advances
FirstMetronidazole1959Gold standard for trichomoniasis, amoebiasis, anaerobic bacteria
SecondOrnidazole (Entamizole)1970sImproved pharmacokinetics; broader tissue distribution
ThirdDelamanid, Pretomanid2000sActivity against drug-resistant tuberculosis

Pharmacological Classification: Antiprotozoal and Antibacterial Agents

Entamizole (ornidazole) is pharmacologically classified as a dual-action antimicrobial agent with potent activity against both protozoal parasites and anaerobic bacteria. Its chemical designation is 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, sharing the core 5-nitroimidazole structure essential for biological activity [2] [7].

Antiprotozoal Action

Entamizole exerts concentration-dependent killing against intestinal and systemic protozoa. Its primary antiprotozoal targets include:

  • Entamoeba histolytica: Causative agent of amoebic dysentery and liver abscesses
  • Giardia lamblia: Causative agent of giardiasis
  • Trichomonas vaginalis: Causative agent of trichomoniasis [2] [6] [9]

The molecular mechanism involves intracellular bioactivation via reduction of the nitro group (NO₂) by microbial electron transport proteins (particularly ferredoxin and thioredoxin reductase), generating cytotoxic nitro radical anions (•NO₂⁻) and reactive nitrogen species [1] [8]. These intermediates cause irreparable DNA strand breaks, protein cross-linking, and disruption of essential redox enzymes in susceptible pathogens [8]. Crucially, this activation occurs preferentially under low-oxygen tension, providing selectivity for anaerobic microorganisms over human cells [1].

Antibacterial Spectrum

Beyond protozoal pathogens, Entamizole demonstrates significant bactericidal activity against obligate anaerobic bacteria, including:

  • Bacteroides fragilis (including penicillin-resistant strains)
  • Fusobacterium spp.
  • Clostridium spp.
  • Helicobacter pylori [1] [9]

The antibacterial mechanism mirrors that of antiprotozoal action, relying on nitroreductase-mediated generation of DNA-damaging radicals. This dual antiprotozoal and antibacterial profile positions Entamizole as a broad-spectrum agent for polymicrobial gastrointestinal and gynecological infections where anaerobes and protozoa coexist [6] [9].

Table 2: Antimicrobial Spectrum of Entamizole (Ornidazole)

Pathogen TypeRepresentative SpeciesClinical Significance
ProtozoaEntamoeba histolyticaAmoebic dysentery, liver abscesses
Giardia lambliaPersistent diarrhoea, malabsorption
Trichomonas vaginalisUrogenital trichomoniasis
Anaerobic BacteriaBacteroides fragilisIntra-abdominal infections, abscesses
Clostridium difficileAntibiotic-associated colitis
Fusobacterium nucleatumPeriodontal infections, abscesses

Global Burden of Amoebiasis and Protozoal Infections: Epidemiological Significance

Infections targeted by Entamizole remain a formidable global health challenge. Recent data from the 2019 Global Burden of Disease (GBD) study quantified the devastating impact of Entamoeba histolytica infection, attributing 2,539,799 disability-adjusted life years (DALYs) globally to this pathogen alone, with an age-standardized rate of 36.77 DALYs per 100,000 population [10]. The burden is profoundly disproportionate:

  • Children under five years bear the highest burden (257.43 DALYs/100,000), suffering severe complications like amoebic dysentery, malnutrition, and growth retardation due to E. histolytica and G. lamblia infections [3] [10].
  • Low Socio-demographic Index (SDI) regions (primarily in South Asia and sub-Saharan Africa) experience DALY rates exceeding 100/100,000 – nearly three times the global average. Contributing factors include inadequate sanitation, limited access to clean water, and overcrowding [3] [10].
  • High-income countries face re-emergence challenges: Men who have sex with men (MSM) exhibit seroprevalence rates up to 41% in China [3], while travel-associated cases account for ~12.5% of confirmed gastrointestinal infections among returning travelers [3]. Notably, high-income North America and Australia report rising DALY trends (AAPC = 0.38%) [10].

Molecular epidemiological studies reveal alarming incidence hotspots. PCR-based surveys demonstrate E. histolytica prevalence rates of 13.7% in northeastern India, 20% in Jeddah, Saudi Arabia (children hospitalized with diarrhea), and 11% among infants in Dhaka, Bangladesh within their first year of life [3]. These data underscore the persistent public health threat posed by protozoal pathogens and validate the ongoing relevance of potent nitroimidazoles like Entamizole in global disease control strategies.

Table 3: Global Epidemiology of Key Entamizole-Targeted Infections

RegionPrevalence/IncidenceHigh-Risk PopulationsReference
South Asia14% PCR positivity (NE India)Rural communities [3]
Middle East20% in diarrheal children (Saudi Arabia)Pediatric inpatients [3]
East Asia41% seroprevalence in MSM (Beijing/Tianjin)HIV+ men who have sex with men [3]
Sub-Saharan Africa9% PCR positivity (South Africa)Gastroenterology patients [3]
Latin America42% seroprevalence (rural Mexico)Indigenous communities [3]

Properties

CAS Number

68437-32-1

Product Name

Entamizole

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide;2-(2-methyl-5-nitroimidazol-1-yl)ethanol

Molecular Formula

C15H18Cl2N4O5

Molecular Weight

405.2 g/mol

InChI

InChI=1S/C9H9Cl2NO2.C6H9N3O3/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6;1-5-7-4-6(9(11)12)8(5)2-3-10/h2-5,8,13H,1H3;4,10H,2-3H2,1H3

InChI Key

SPCIGFHTOQUUEG-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl

Synonyms

Entamizole

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.